1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (molecular formula: C23H24N2OS, molecular weight: 376.51 g/mol) is a nitrogen- and sulfur-containing spirocyclic compound characterized by a diazaspiro[4.5]decene core substituted with a 4-methylbenzoyl group at position 1 and a phenyl group at position 3 . Its synthesis typically involves alkylation or aralkylation of diketopiperazine precursors under reflux conditions, as described in spirocyclic compound synthesis protocols .
Properties
IUPAC Name |
(4-methylphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-16-10-12-18(13-11-16)20(25)24-21(26)19(17-8-4-2-5-9-17)23-22(24)14-6-3-7-15-22/h2,4-5,8-13H,3,6-7,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPSIRFLLHFYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Overview
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and possible therapeutic applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic core with a thione functional group, which is significant for its biological interactions. The molecular formula is , and it has a molecular weight of approximately 396.52 g/mol.
The biological activity of 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione may involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalysis.
- Receptor Binding : It could interact with specific receptors in biological pathways, influencing cellular responses.
Antimicrobial and Antitumor Properties
Research indicates that compounds similar to 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione exhibit notable antimicrobial and antitumor activities:
MAO Inhibition
Monoamine oxidase (MAO) inhibitors are crucial in treating depression and other neurological disorders. Preliminary studies suggest that derivatives of this compound may exhibit MAO-A inhibitory activity:
These values indicate a promising potential for developing new antidepressants based on this compound's structure.
Case Studies
- Anticonvulsant Activity : A series of spirocyclic compounds were synthesized and tested for anticonvulsant properties using the maximal electroshock seizure (MES) assay. Some derivatives displayed significant protective effects against seizures, suggesting potential applications in epilepsy treatment .
- Pharmacokinetic Studies : Computational methods have been employed to predict the pharmacokinetic profiles of synthesized derivatives, enhancing understanding of their bioavailability and metabolic stability .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceutical agents due to its ability to interact with various biological pathways. Research indicates that diazaspiro compounds can exhibit:
- Anticancer Activity : Studies have demonstrated that derivatives of diazaspiro compounds possess cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth pathways.
- Antimicrobial Properties : The thione functional group contributes to the antimicrobial efficacy of the compound, making it a candidate for developing new antibiotics or antifungal agents.
Material Science
The unique structural properties of 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione allow it to be utilized in:
- Polymer Chemistry : Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers, making them more durable and resistant to environmental degradation.
- Nanotechnology : The compound's structural characteristics enable its incorporation into nanomaterials, which can be used in drug delivery systems or as catalysts in chemical reactions.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of diazaspiro compounds, including the target compound. In vitro assays revealed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. Mechanistic studies suggested that these compounds induce cell cycle arrest and apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another research article highlighted the antimicrobial properties of 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the aryl rings, spiro ring size, or heteroatom placement. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Polarity : Methoxy-substituted derivatives (e.g., ) show reduced membrane permeability due to increased polarity, aligning with SAR studies where electron-donating groups diminish anticonvulsant activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
